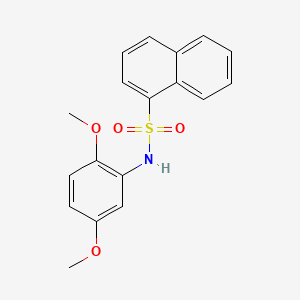
N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide” is a chemical compound with the molecular formula C19H17NO3 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of “N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide” consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, attached to a sulfonamide group .Scientific Research Applications
Photoinitiators and Photopolymerization
N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide has been investigated as a photoinitiator in polymerization processes. When exposed to UV light, it can initiate polymerization reactions, leading to the formation of cross-linked networks. Researchers have explored its use in photopolymerization of various materials, including coatings, adhesives, and dental composites .
Organic Electronics and Optoelectronic Devices
Due to its electron-donating and electron-withdrawing substituents, this compound is of interest in organic electronics. It can serve as a building block for organic semiconductors, light-emitting diodes (LEDs), and solar cells. Its unique structure contributes to charge transport properties and energy levels, making it valuable in optoelectronic applications .
Dye Sensitizers for Solar Cells
Researchers have explored N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide as a dye sensitizer in dye-sensitized solar cells (DSSCs). These cells harness sunlight to generate electricity. The compound’s absorption properties and electron injection efficiency play a crucial role in enhancing DSSC performance .
Fluorescent Probes and Imaging Agents
Fluorescent molecules are essential tools in biological imaging. This compound’s fluorescence properties make it suitable for labeling biomolecules, tracking cellular processes, and visualizing specific structures within cells. Its absorption and emission wavelengths can be tailored for specific applications .
Antibacterial and Antifungal Agents
While research is ongoing, some studies suggest that N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide exhibits antibacterial and antifungal activity. Its sulfonamide group may interfere with microbial enzymes or cell membranes. Further investigations are needed to fully understand its potential in combating infections .
Chemical Sensors and Detection Systems
The compound’s unique structure and electronic properties make it a candidate for chemical sensors. Researchers have explored its use in detecting specific analytes, such as metal ions or organic pollutants. By modifying its functional groups, it can be tailored for selective sensing applications .
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-22-14-10-11-17(23-2)16(12-14)19-24(20,21)18-9-5-7-13-6-3-4-8-15(13)18/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWYCFKHWFPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

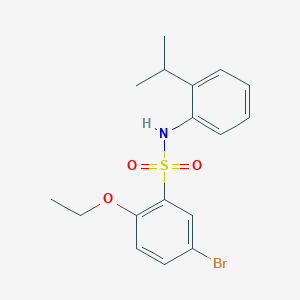
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2519189.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)
![N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519191.png)
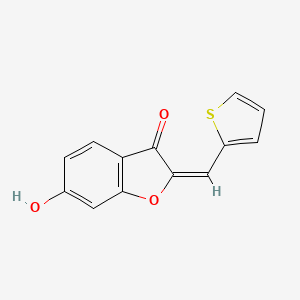
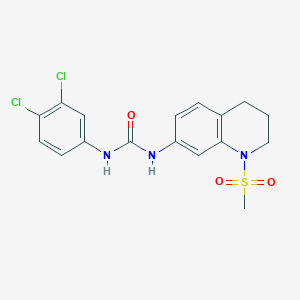
![1-[5-(Oxiran-2-yl)furan-2-yl]piperidine](/img/structure/B2519197.png)
![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)
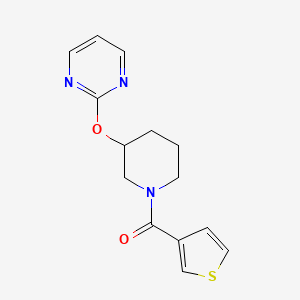
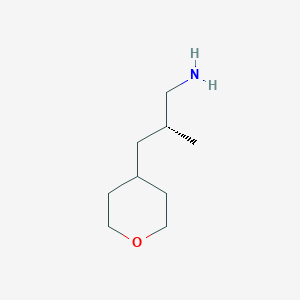

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2519204.png)
methylene]malononitrile](/img/structure/B2519208.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclohexanecarboxamide](/img/structure/B2519210.png)